molecular formula C23H36N4O5 B12084714 CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]- CAS No. 1143571-96-3

CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-

Cat. No.: B12084714
CAS No.: 1143571-96-3
M. Wt: 448.6 g/mol
InChI Key: WXXWRPVOIXRIHF-UHFFFAOYSA-N
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Description

Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(Z)]- is a complex organic compound with the molecular formula C23H36N4O5 and a molecular weight of 448.556 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl group and a tert-butyl ester, making it a subject of interest in various scientific fields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(Z)]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrolidinyl group is known to interact with various receptors and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active intermediates that participate in further biochemical reactions .

Comparison with Similar Compounds

Properties

CAS No.

1143571-96-3

Molecular Formula

C23H36N4O5

Molecular Weight

448.6 g/mol

IUPAC Name

tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-pyrrolidin-1-ylethoxy)phenyl]carbamimidoyl]carbamate

InChI

InChI=1S/C23H36N4O5/c1-22(2,3)31-20(28)25-19(26-21(29)32-23(4,5)6)24-17-9-11-18(12-10-17)30-16-15-27-13-7-8-14-27/h9-12H,7-8,13-16H2,1-6H3,(H2,24,25,26,28,29)

InChI Key

WXXWRPVOIXRIHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC1=CC=C(C=C1)OCCN2CCCC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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